Product packaging for L-Lysyl-L-valyl-L-valyl-L-glutamic acid(Cat. No.:CAS No. 497172-28-8)

L-Lysyl-L-valyl-L-valyl-L-glutamic acid

Cat. No.: B14234403
CAS No.: 497172-28-8
M. Wt: 473.6 g/mol
InChI Key: QNGVENBJYXTCPM-OTRWWLKZSA-N
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Description

Significance of Peptide-Based Research in Chemical Biology

Peptide-based research is a cornerstone of modern chemical biology due to the multifaceted roles of peptides in biological systems. ahb-lab.comcreative-proteomics.com Peptides can function as hormones, neurotransmitters, growth factors, and anti-inflammatory agents, making them crucial for intercellular communication and the regulation of physiological processes. nih.gov Their ability to engage in highly specific and potent interactions with biological targets, such as proteins and nucleic acids, has positioned them as attractive candidates for drug development. nih.gov

The chemical tractability of peptides allows for systematic modifications to enhance their therapeutic properties, such as stability, bioavailability, and target affinity. nih.gov Researchers can readily synthesize peptide libraries to screen for specific biological activities, leading to the discovery of novel therapeutic leads and molecular probes to investigate complex biological pathways. nih.gov This inherent versatility and biological relevance underscore the profound significance of peptide-based research in advancing our understanding of life at the molecular level and in the pursuit of new medical treatments.

The Tetrapeptide Scaffold: L-Lysyl-L-valyl-L-valyl-L-glutamic acid as a Model System

Tetrapeptides, consisting of four amino acid residues linked by peptide bonds, are a class of oligopeptides that have garnered considerable attention in research. wikipedia.org Their relatively small size makes them synthetically accessible while still allowing for a degree of structural complexity and functional specificity. researchgate.net this compound, with the sequence Lys-Val-Val-Glu (KVVE), serves as an illustrative model for exploring the relationship between peptide sequence, structure, and function.

The N-terminal residue, L-lysine (Lys), is a basic amino acid with a positively charged side chain at physiological pH. The two subsequent residues are L-valine (Val), a hydrophobic amino acid with a branched aliphatic side chain. The C-terminal residue is L-glutamic acid (Glu), an acidic amino acid with a negatively charged side chain at physiological pH. This combination of charged and hydrophobic residues suggests that the tetrapeptide is amphipathic, having both hydrophilic and hydrophobic regions. This characteristic can influence its solubility and its potential to interact with biological membranes or the hydrophobic pockets of proteins.

The spatial arrangement of these amino acid residues and the potential for intramolecular interactions will dictate the peptide's preferred conformation in solution. researchgate.net The peptide bonds themselves impose some rigidity, while the rotational freedom around other single bonds allows for a range of possible three-dimensional structures. nih.gov

Table 1: Physicochemical Properties of Constituent Amino Acids

Amino AcidAbbreviationSide Chain TypeHydropathy IndexMolecular Weight ( g/mol )
L-LysineLys, KBasic, positively charged-3.9146.19
L-ValineVal, VNonpolar, aliphatic4.2117.15
L-Glutamic acidGlu, EAcidic, negatively charged-3.5147.13

Table 2: Calculated Properties of this compound

PropertyValue
Molecular FormulaC22H42N6O7
Molecular Weight502.61 g/mol
Isoelectric Point (pI)6.03
Net Charge at pH 70

While specific, in-depth research on this compound as a standalone molecule is not extensively documented in publicly available literature, its sequence can be analyzed within the broader context of oligopeptide studies. Short peptide sequences are often studied as fragments of larger proteins to understand the molecular basis of protein-protein interactions or to identify the minimal sequence required for biological activity. youtube.com

The study of tetrapeptides, in general, has led to the development of pharmacologically active compounds with high specificity for various biological receptors. wikipedia.org For example, tetrapeptides have been investigated as inhibitors of enzymes, modulators of protein-protein interactions, and as ligands for cell surface receptors. The specific arrangement of charged and hydrophobic residues in this compound could make it a candidate for studies involving interactions with targets that have complementary charged and hydrophobic surfaces.

Furthermore, the synthesis and structural analysis of novel tetrapeptides are a continuous area of research to explore new chemical and biological properties. nih.gov The study of model systems like this compound, even if theoretical at present, contributes to our fundamental understanding of how the sequence and physicochemical properties of short peptides translate into specific three-dimensional structures and potential biological functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H39N5O7 B14234403 L-Lysyl-L-valyl-L-valyl-L-glutamic acid CAS No. 497172-28-8

Properties

CAS No.

497172-28-8

Molecular Formula

C21H39N5O7

Molecular Weight

473.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H39N5O7/c1-11(2)16(19(30)24-14(21(32)33)8-9-15(27)28)26-20(31)17(12(3)4)25-18(29)13(23)7-5-6-10-22/h11-14,16-17H,5-10,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)(H,27,28)(H,32,33)/t13-,14-,16-,17-/m0/s1

InChI Key

QNGVENBJYXTCPM-OTRWWLKZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Conformational Analysis and Structural Elucidation of L Lysyl L Valyl L Valyl L Glutamic Acid

Spectroscopic Methodologies for Peptide Conformational Studies

Spectroscopic techniques are powerful tools for investigating the structural features of peptides in solution, providing insights into their dynamic nature and conformational ensembles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides and proteins in solution. nih.govnih.govuq.edu.au It provides atomic-level information on the peptide's structure, dynamics, and interactions by probing the magnetic properties of atomic nuclei. nmims.edu

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to assigning the proton (¹H) resonances of L-Lysyl-L-valyl-L-valyl-L-glutamic acid and identifying through-bond and through-space interactions. emerypharma.com

1D ¹H-NMR: The initial 1D ¹H-NMR spectrum provides essential information on the chemical environment of the protons within the peptide. emerypharma.com The chemical shifts of the amide (NH), alpha-carbon (CαH), and side-chain protons offer preliminary insights into the secondary structure.

2D Correlation Spectroscopy (COSY): COSY experiments are used to identify scalar-coupled protons, typically those separated by two or three bonds. acs.orgbiopchem.education This allows for the assignment of protons within the same amino acid residue by correlating the amide proton with the alpha-proton and subsequently with the side-chain protons.

2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid residue. acs.orguzh.ch This is particularly useful for identifying the complete set of proton resonances for each residue in the tetrapeptide.

A summary of typical 2D NMR experiments and their applications in the study of this compound is presented below:

NMR ExperimentInformation ProvidedApplication to this compound
COSY Through-bond correlations (2-3 bonds)Assigning protons within each amino acid residue.
TOCSY Through-bond correlations within an entire spin systemIdentifying all proton resonances for Lys, Val, and Glu residues.
NOESY Through-space correlations (< 5 Å)Determining inter-proton distances to define the 3D structure.

For more complex peptides or to overcome signal overlap, isotopic labeling with ¹³C and ¹⁵N can be employed. americanpeptidesociety.org This strategy significantly enhances the resolution and sensitivity of NMR experiments. americanpeptidesociety.orgnih.gov By incorporating these isotopes, a suite of heteronuclear NMR experiments becomes accessible, allowing for the unambiguous assignment of backbone and side-chain resonances.

Common isotopic labeling strategies include:

Uniform Labeling: All carbon and/or nitrogen atoms in the peptide are replaced with their isotopic counterparts (¹³C and/or ¹⁵N). portlandpress.com

Selective Labeling: Only specific amino acid types are isotopically labeled. This simplifies complex spectra by reducing the number of visible signals. nih.gov

These labeled peptides enable multidimensional NMR experiments that correlate the proton signals with the chemical shifts of their attached ¹³C or ¹⁵N nuclei, providing a powerful tool for resonance assignment and structural analysis. americanpeptidesociety.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides in solution. creative-proteomics.comformulationbio.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.orgmtoz-biolabs.com The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content. mtoz-biolabs.com

α-helical structures typically exhibit strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. mtoz-biolabs.com

β-sheet structures show a negative band near 218 nm and a positive band around 195 nm. mtoz-biolabs.com

Random coil conformations are characterized by a weak negative band near 198 nm. mtoz-biolabs.com

For this compound, CD spectroscopy can provide a qualitative and quantitative estimation of the proportions of these secondary structural elements, offering a global view of the peptide's conformation under various experimental conditions. americanpeptidesociety.orgnih.gov

The characteristic CD spectral features for different secondary structures are summarized in the table below:

Secondary StructureWavelength of Negative Band(s) (nm)Wavelength of Positive Band(s) (nm)
α-Helix ~222, ~208~192
β-Sheet ~218~195
Random Coil ~198-

Advanced Spectroscopic Techniques in Peptide Structural Characterization

In addition to NMR and CD, other advanced spectroscopic techniques can provide complementary structural information. Mass spectrometry (MS), for instance, is a powerful tool for determining the molecular weight and amino acid sequence of peptides. polarispeptides.combiopharmaspec.comijsra.net Techniques like tandem mass spectrometry (MS/MS) can be used to fragment the peptide and deduce its sequence. polarispeptides.com While not a direct method for conformational analysis, MS is crucial for verifying the primary structure of this compound before undertaking detailed conformational studies. biopharmaspec.com Other techniques such as Fourier-transform infrared (FTIR) spectroscopy can also provide information about the peptide's secondary structure by analyzing the vibrational frequencies of the amide bonds.

Computational Approaches to Peptide Conformational Landscapes

Computational methods are invaluable for exploring the conformational landscape of peptides and complementing experimental data. nih.gov Molecular dynamics (MD) simulations, for example, can provide a detailed picture of the dynamic behavior of this compound in solution. springernature.com By simulating the movements of the peptide's atoms over time, MD can reveal the preferred conformations and the transitions between them. nih.gov

An integrated approach, combining experimental data from techniques like NMR with computational modeling, can provide a more comprehensive understanding of the peptide's conformational preferences. nih.govacs.org For instance, the distance restraints obtained from NOESY experiments can be used to guide molecular dynamics simulations or to calculate a family of structures consistent with the experimental data. This integrated computational-experimental-Bayesian approach allows for a more robust characterization of the conformational ensembles of peptides. nih.govacs.org These computational approaches are essential for refining the structural models of this compound and for gaining deeper insights into its structure-function relationship. rjpbr.com

Molecular Mechanics and Molecular Dynamics Simulations of Tetrapeptides

Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstone computational techniques for exploring the conformational space of peptides. nih.gov MM employs classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, using a set of parameters known as a force field. MD simulations extend this by applying Newton's laws of motion to the atoms, allowing for the observation of the peptide's dynamic behavior over time. mdpi.com

For a tetrapeptide such as this compound, MD simulations can reveal the accessible conformations, the transitions between them, and the relative stability of different structures, such as β-turns or random coils. nih.gov These simulations can track key structural parameters, including dihedral angles (phi, psi), hydrogen bond formation, and root-mean-square deviation (RMSD) from initial structures. Studies on various tetrapeptides have shown that even short sequences can exhibit significant proportions of ordered structures like β-turns in solution, although these structures are often marginally stable and fluctuate between different states. nih.gov The interactions between the side chains, although sometimes considered a consequence rather than a driving force, can also contribute to the stability of these turns. nih.gov The choice of force field is critical for the accuracy of these simulations, with several options available, each with specific parameterizations for biomolecules.

Table 1. Common Force Fields for Peptide Simulations
Force FieldKey FeaturesTypical Application
AMBER (e.g., ff03, ff99SB)Widely used for proteins and nucleic acids; continuously refined. aps.orgProtein folding, peptide dynamics in explicit solvent. aps.org
CHARMM (e.g., CHARMM22/CMAP)Includes cross-terms for improved backbone representation. unc.eduSimulations of proteins, lipids, and carbohydrates.
OPLS (e.g., OPLS-2005)Optimized for liquid simulations, providing good descriptions of condensed-phase properties. acs.orgSolvation studies, protein-ligand binding.
GROMOSDeveloped for the GROMACS simulation package; known for computational efficiency.High-throughput simulations, membrane protein studies.

Quantum Chemical Calculations for Conformational Energy Profiles

While molecular mechanics provides a computationally efficient way to sample the vast conformational space of a peptide, its accuracy is limited by the empirical nature of the force field. Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a more accurate description of the electronic structure and, consequently, the energy of a molecule. nih.govbohrium.com

Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the relative energies of different peptide conformations with high accuracy. unc.edu Due to their high computational cost, it is impractical to perform a full conformational search using QC methods alone. A common approach is to first use MD simulations to identify a set of low-energy or representative conformations. nih.gov Then, single-point energy calculations or geometry optimizations are performed on these selected structures using QC methods to refine their relative energies and create a more accurate conformational energy profile. unc.edunih.gov This combined approach leverages the strengths of both techniques, providing a balance between conformational sampling and energetic accuracy. nih.gov For this compound, this would involve calculating the precise energies of various folded and extended states to determine the most stable conformers.

Table 2. Comparison of Quantum Chemical Methods for Energy Calculations
MethodAccuracyComputational CostPrimary Use Case
Hartree-Fock (HF)BaselineModerateInitial geometry optimizations. unc.edu
Density Functional Theory (DFT)GoodModerate-HighEnergy calculations for medium-to-large systems. unc.edu
Møller-Plesset (MP2)HighHighAccurate energy calculations for smaller systems or for benchmarking. unc.edu
Semi-empirical (e.g., PM7, GFN2-xTB)LowerLowRapid energy estimation for very large systems or initial screening. acs.org

Predicting Peptide Conformations and Interactions through In Silico Modeling

In silico modeling encompasses a broad range of computational tools used to predict the structure and interactions of molecules. nih.gov For peptides like this compound, these methods are invaluable for generating structural models and hypothesizing about their interactions with biological targets. americanpeptidesociety.orgresearchgate.net

Peptide-protein docking is a key technique used to predict the binding mode of a peptide to a protein receptor. americanpeptidesociety.org These algorithms explore various orientations and conformations of the peptide within the protein's binding site, scoring them based on factors like shape complementarity and intermolecular forces to identify the most likely binding pose. americanpeptidesociety.orgnih.gov Given the high flexibility of linear peptides, advanced docking protocols often incorporate peptide flexibility during the simulation. nih.govcambridge.org Another approach, homology modeling, can be used if the structure of a similar peptide or a peptide bound to a homologous protein is known. researchgate.net These computational tools allow researchers to generate hypotheses about the function of this compound by predicting how its specific conformations might mediate interactions with other proteins. nih.gov

Factors Influencing Tetrapeptide Conformation

Role of Amino Acid Sequence and Stereochemistry on Conformational Preferences

The primary amino acid sequence is the most fundamental determinant of a peptide's three-dimensional structure. diva-portal.org The unique properties of the side chains in the sequence L-Lys-L-Val-L-Val-L-Glu dictate its conformational tendencies. The presence of two adjacent bulky, hydrophobic valine residues can promote the formation of a hydrophobic core, driving the peptide to adopt a more compact, folded structure. acs.org Conversely, the terminal lysine (B10760008) and glutamic acid residues are charged at neutral pH, are hydrophilic, and will prefer to be exposed to a solvent like water.

The stereochemistry of the amino acids is also critical. The exclusive presence of L-amino acids in this peptide restricts the main-chain dihedral angles (φ, ψ) to specific regions of the Ramachandran plot, favoring right-handed helical or β-sheet conformations. The inversion of even a single amino acid from the L- to the D-configuration can induce significant changes in the peptide's three-dimensional structure. researchgate.net Studies on isomeric peptides have demonstrated that merely switching the positions of two adjacent amino acids can drastically alter the resulting self-assembled nanostructures, highlighting the profound impact of sequence on conformation. acs.orgnorthwestern.edu

Table 3. Properties of Amino Acids in this compound
Amino AcidCodeSide Chain PropertyPotential Role in Conformation
L-LysineLys (K)Basic, Hydrophilic, Positively Charged (at neutral pH)Forms salt bridges, hydrogen bonds; prefers solvent exposure.
L-ValineVal (V)Nonpolar, HydrophobicContributes to hydrophobic collapse; sterically constrains backbone.
L-Glutamic acidGlu (E)Acidic, Hydrophilic, Negatively Charged (at neutral pH)Forms salt bridges, hydrogen bonds; prefers solvent exposure.

Intramolecular Interactions and Their Impact on Peptide Folding

The folded conformation of a peptide is stabilized by a network of non-covalent intramolecular interactions. diva-portal.org The final structure represents a delicate balance between these forces. In this compound, several key interactions are at play.

Hydrogen Bonds: These can form between the backbone amide and carbonyl groups, stabilizing secondary structures like β-turns. Hydrogen bonds can also involve the side chains of lysine and glutamic acid.

Van der Waals Interactions: Although weak, these interactions are numerous and play a significant role in the dense packing of atoms. nih.gov The hydrophobic side chains of the two valine residues can interact favorably, contributing to the structural compactness of the peptide. nih.gov

Electrostatic Interactions: At physiological pH, the lysine side chain is positively charged, and the glutamic acid side chain is negatively charged. These opposite charges can form an attractive electrostatic interaction, or salt bridge, which can significantly stabilize a folded conformation by bringing the N- and C-termini of the peptide into proximity.

Polar Hydrogen–π Interactions: This is a weaker, non-conventional hydrogen bond that can occur between a polar hydrogen atom (like that on a backbone amide) and the π-electron system of a peptide bond unit, contributing to the stability of loop and turn structures. tandfonline.com

The competition between these intramolecular interactions and intermolecular interactions with other molecules ultimately determines whether a peptide folds or aggregates. researchgate.netnih.gov

Solvent Effects and Environmental Perturbations on Conformational Dynamics

The surrounding environment, particularly the solvent, has a profound influence on peptide conformation. nih.govruhr-uni-bochum.de Solvent molecules can interact directly with the peptide, stabilizing certain conformations over others. rsc.org

In an aqueous (polar) environment, the hydrophobic effect is a major driving force. The two valine side chains in this compound will tend to cluster together to minimize their contact with water, promoting a folded state. diva-portal.org Conversely, the charged and polar side chains of lysine and glutamic acid will be well-solvated. In contrast, a nonpolar solvent like chloroform (B151607) would disrupt this effect and could favor more extended conformations or different hydrogen-bonding patterns. rsc.org Computational studies have shown that peptides can exhibit helical structures in chloroform but a mix of other conformations in more polar solvents like DMSO or methanol. rsc.org

Environmental factors such as pH and temperature also modulate conformational dynamics. The ionization states of the lysine and glutamic acid side chains are pH-dependent. Changes in pH will alter the electrostatic interactions within the peptide, potentially disrupting or forming salt bridges and thereby changing the conformational equilibrium. Temperature affects the kinetic energy of the system; increasing temperature can provide enough energy to overcome conformational barriers, leading to increased flexibility and potentially the unfolding of ordered structures. nih.gov

Table 4. Predicted Solvent Effects on this compound Conformation
Solvent TypePrimary Driving ForceExpected Conformational Preference
Polar Protic (e.g., Water)Hydrophobic effect; solvation of charged groups. aps.orgCompact, folded structures with a hydrophobic core (Val-Val) and solvated termini (Lys, Glu).
Polar Aprotic (e.g., DMSO)Disruption of intramolecular H-bonds; strong H-bond acceptor.May favor conformations different from those in water, potentially a mix of structures. rsc.org
Nonpolar (e.g., Chloroform)Maximization of intramolecular H-bonds. nih.govMay favor extended or helical conformations where backbone H-bonds are maximized. rsc.org

Investigating the Biological Activity and Mechanistic Pathways of L Lysyl L Valyl L Valyl L Glutamic Acid

Elucidating Molecular Mechanisms of Biological Action

The biological action of a peptide is determined by the sequence and chemical properties of its amino acids. L-Lysyl-L-valyl-L-valyl-L-glutamic acid is a tetrapeptide composed of four amino acids: a positively charged lysine (B10760008) at the N-terminus, two hydrophobic valine residues in the core, and a negatively charged glutamic acid at the C-terminus. This distinct arrangement suggests a capacity for diverse molecular interactions.

Interactions with Biological Targets: Receptors, Enzymes, and Membranes

Many tetrapeptides are pharmacologically active, exhibiting affinity for a variety of receptors involved in protein-protein signaling. wikipedia.org The biological targets of this compound would likely be influenced by the properties of its terminal amino acids. The N-terminal lysine provides a positive charge, while the C-terminal glutamic acid provides a negative charge, creating a bipolar molecule that could interact with corresponding charged regions on target proteins. The internal hydrophobic valine residues can contribute to binding within nonpolar pockets of receptors or enzymes.

The C-terminal L-glutamic acid residue is of particular interest as glutamate (B1630785) is the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org It activates both ionotropic and metabotropic glutamate receptors, which are crucial for neural communication, memory formation, and learning. wikipedia.org This suggests that this compound could potentially act as a ligand for these receptors.

Endogenous peptides are known to bind to glutamate receptors. For instance, N-acetylaspartylglutamate is a brain peptide that shows a high affinity for glutamate receptor sites. pnas.org Other peptides have been identified that can modulate the activity of glutamate receptors like the N-methyl-D-aspartate receptor (NMDAR). nih.gov It is plausible that the glutamic acid moiety of the tetrapeptide could facilitate binding to one of the several classes of glutamate receptors, potentially modulating their activity.

Table 1: Major Classes of Glutamate Receptors and Their Functions

Receptor Class Subtypes General Function Potential Interaction with Tetrapeptide
Ionotropic NMDA, AMPA, Kainate Ligand-gated ion channels, fast synaptic transmission. wikipedia.org The glutamic acid residue could act as a partial agonist or antagonist at the glutamate binding site.

| Metabotropic (mGluR) | Group I, Group II, Group III | G-protein coupled receptors, modulate synaptic transmission and plasticity. sigmaaldrich.com | The peptide could bind as an allosteric modulator or a direct agonist/antagonist, influencing downstream signaling. sigmaaldrich.com |

The peptide's structure suggests it could serve as a substrate or modulator for specific enzymes. One such enzyme is lysyl oxidase, which is responsible for the cross-linking of collagen and elastin (B1584352) by oxidizing lysine residues. nih.govnih.gov The specificity of lysyl oxidase is highly dependent on the amino acid sequence surrounding the target lysine.

Studies have shown that the presence of acidic residues, such as glutamate, near the target lysine can significantly inhibit the enzyme's activity. nih.gov For example, an ordered polymer (Ala-Lys-Glu)n was oxidized at only 3% of the rate of a polymer without glutamate, (Ala,Lys)n. nih.gov This suggests that the C-terminal glutamic acid in this compound could influence its potential as a substrate for lysyl oxidase, possibly acting as an inhibitor.

Table 2: Influence of Peptide Sequence on Lysyl Oxidase Activity

Peptide Substrate/Sequence Relative Rate of Oxidation / Effect Reference
(Ala,Lys)n Maximal Rate nih.gov
(Val,Lys)n High Rate (less than Ala,Lys) nih.gov
(Ala-Lys-Glu)n Inhibited (3% of (Ala,Lys)n rate) nih.gov

Modulatory Effects on Cellular Signaling Pathways

By interacting with receptors like mGluRs, peptides can trigger intracellular signal transduction pathways. americanpeptidesociety.orgnih.gov If this compound binds to a G-protein coupled receptor, it could initiate a cascade involving the activation of secondary messengers like cyclic AMP (cAMP) or the release of intracellular calcium. americanpeptidesociety.orgkhanacademy.org For example, L-glutamine, a closely related amino acid, has been shown to induce increases in intracellular Ca2+ and cAMP in enteroendocrine cells. nih.gov

Signaling through glutamate receptors is tied to the activation of mitogen-activated protein kinase (MAPK) cascades, which are central to the regulation of cell division, differentiation, and apoptosis. khanacademy.org Therefore, by modulating a glutamate receptor, the tetrapeptide could potentially influence these fundamental cellular processes.

Role in Protein Synthesis and Amino Acid Metabolism

When not acting as a signaling molecule, this compound can be hydrolyzed into its constituent amino acids, which can then be utilized by the cell. youtube.com Each amino acid plays a critical role in metabolism and protein synthesis.

L-Lysine: An essential amino acid required for protein synthesis, collagen cross-linking, and the production of carnitine, which is vital for fatty acid metabolism. wikipedia.org

L-Valine: One of the three branched-chain amino acids (BCAAs), it is essential for muscle growth and repair.

L-Glutamic Acid: A non-essential amino acid that is a central hub in metabolism. nih.gov It is crucial for the synthesis of other amino acids and plays a key role in the urea (B33335) cycle for nitrogen disposal. Glutamic acid is also the precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org

Structure-Activity Relationship (SAR) Studies for Tetrapeptide Functionality

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a peptide influences its biological function. For this compound, SAR studies would involve systematically modifying the peptide's sequence and observing the resulting changes in activity.

Key questions for a hypothetical SAR study would include:

The importance of charged residues: Replacing the N-terminal lysine with a neutral amino acid (e.g., norleucine) or the C-terminal glutamic acid with its neutral amide (glutamine) would reveal the role of the positive and negative charges in target binding and activity.

The role of the hydrophobic core: The two valine residues could be replaced with other hydrophobic amino acids of varying sizes (e.g., alanine (B10760859), leucine (B10760876), isoleucine) or with hydrophilic residues to determine the importance of hydrophobicity for its biological function. Studies on other tetrapeptides have shown that the size and nature of nonpolar amino acids can dramatically affect physical properties and phase separation. nih.gov

The significance of the peptide length: Shortening the peptide to a tripeptide or dipeptide, or extending it to a pentapeptide, would clarify whether the tetrapeptide length is optimal for its specific activity.

Table 3: Hypothetical SAR Study Design for this compound

Original Sequence Modified Sequence Rationale for Modification Potential Outcome
Lys -Val-Val-Glu Nle -Val-Val-Glu Investigate the role of the N-terminal positive charge (Nle is Norleucine, a neutral analog). Loss of activity if electrostatic interaction is critical for binding.
Lys-Val -Val -Glu Lys-Ala -Ala -Glu Determine the importance of the size/hydrophobicity of the core residues. Altered binding affinity or specificity.
Lys-Val-Val-Glu Lys-Val-Val-Gln Assess the necessity of the C-terminal negative charge (Gln is Glutamine). Change in receptor subtype specificity or loss of function.

By conducting such studies, researchers could pinpoint the precise structural features of this compound that are responsible for its biological effects, paving the way for the design of more potent and specific analogs.

Correlating Specific Amino Acid Residues to Biological Outcomes

The N-terminal L-lysine residue imparts a positive charge to the peptide at physiological pH. wikipedia.orgcreative-peptides.com Lysine's ε-amino group is highly reactive and can participate in various biological processes, including hydrogen bonding and salt bridge formation. wikipedia.org In many bioactive peptides, N-terminal lysine residues are crucial for interactions with negatively charged cell membranes or specific receptor sites. nih.govnih.gov This suggests that this compound may have an affinity for anionic surfaces, such as those found on bacterial cells or certain proteins. nih.gov

The central dipeptide sequence, L-valyl-L-valine , forms a hydrophobic core. Valine, a branched-chain amino acid, is known for its role in promoting the hydrophobic interactions that are essential for the proper folding and stability of proteins and peptides. This hydrophobic region could facilitate the insertion of the peptide into lipid bilayers or mediate interactions with hydrophobic pockets on target proteins. The presence of two consecutive valine residues would amplify this effect, creating a significant nonpolar domain within the tetrapeptide.

The C-terminal L-glutamic acid residue provides a negative charge at physiological pH, balancing the positive charge of the N-terminal lysine. wikipedia.org Glutamic acid is a key excitatory neurotransmitter and plays a central role in cellular metabolism. wikipedia.orgnbinno.com In the context of a peptide, a C-terminal glutamic acid can be involved in metal ion chelation and interactions with positively charged receptors or enzymes. nih.gov The presence of both a basic and an acidic residue at opposite ends of the peptide creates a zwitterionic character, which could influence its solubility, stability, and interaction with biological targets.

Amino Acid ResiduePositionKey CharacteristicsPotential Biological Outcomes
L-LysineN-terminusBasic, positively charged, reactive ε-amino groupInteraction with negatively charged membranes (e.g., antimicrobial activity), receptor binding, participation in enzymatic reactions. wikipedia.orgnih.govnih.gov
L-ValineCore (x2)Hydrophobic, branched-chainPromotion of peptide folding, stabilization of structure through hydrophobic interactions, insertion into lipid bilayers, binding to hydrophobic pockets of proteins.
L-Glutamic acidC-terminusAcidic, negatively chargedInteraction with positively charged receptors or metal ions, influence on peptide solubility and stability, potential role in neurotransmission or metabolic regulation. wikipedia.orgnih.gov

Rational Design of Tetrapeptide Analogs for Enhanced Activity

Based on the inferred roles of the individual amino acid residues, analogs of this compound could be rationally designed to enhance specific biological activities. The principles of peptide design often involve modifying the charge, hydrophobicity, and steric properties of the peptide to improve its potency, selectivity, and stability.

To enhance potential antimicrobial activity, the positive charge of the N-terminal lysine could be augmented. This could be achieved by substituting the C-terminal glutamic acid with a neutral or basic amino acid, thereby increasing the net positive charge of the peptide. For instance, replacing glutamic acid with glutamine or even another lysine could enhance its interaction with negatively charged bacterial membranes. nih.gov

Conversely, if the target interaction is dependent on the zwitterionic nature of the peptide, analogs could be designed to fine-tune the charge distribution. The hydrophobicity of the core could also be modulated. Replacing the valine residues with more hydrophobic amino acids like leucine or isoleucine could enhance lipid membrane interactions, while substitution with a less hydrophobic residue like alanine could decrease this property.

The introduction of D-amino acids in place of the natural L-amino acids is a common strategy to increase peptide stability against proteolytic degradation. nih.gov An analog containing D-lysine, D-valine, or D-glutamic acid would likely exhibit a longer half-life in biological systems.

AnalogModificationRationale for Design
L-Lysyl-L-valyl-L-valyl-L-lysineSubstitution of C-terminal Glutamic acid with LysineIncrease net positive charge to potentially enhance antimicrobial activity. nih.gov
L-Lysyl-L-leucyl-L-leucyl-L-glutamic acidSubstitution of Valine residues with LeucineIncrease hydrophobicity of the core to potentially enhance membrane interaction.
L-Lysyl-L-alanyl-L-alanyl-L-glutamic acidSubstitution of Valine residues with AlanineDecrease hydrophobicity of the core to potentially alter target specificity.
D-Lysyl-L-valyl-L-valyl-L-glutamic acidIncorporation of a D-amino acid at the N-terminusIncrease resistance to enzymatic degradation, potentially prolonging biological activity. nih.gov

Mutational Analysis and Peptide Scanning for Functional Epitopes

To experimentally determine the contribution of each amino acid residue to the biological activity of this compound, mutational analysis and peptide scanning techniques would be invaluable. These methods systematically replace each amino acid in the sequence to identify the key residues, or "functional epitopes," responsible for its activity.

A common approach in mutational analysis is an alanine scan . In this technique, each amino acid residue is systematically replaced with alanine, and the biological activity of the resulting analog is measured. Alanine is chosen because its small, non-polar side chain is unlikely to introduce significant steric or electronic effects, thus revealing the importance of the original residue's side chain.

For this compound, an alanine scan would involve synthesizing and testing the following analogs:

Alanyl-L-valyl-L-valyl-L-glutamic acid

L-Lysyl-alanyl-L-valyl-L-glutamic acid

L-Lysyl-L-valyl-alanyl-L-glutamic acid

L-Lysyl-L-valyl-L-valyl-alanine

A significant loss of activity upon substitution of a particular residue would indicate its critical role in the peptide's function. For example, if the lysine-to-alanine substitution results in a drastic reduction in activity, it would confirm the importance of the N-terminal positive charge. Similarly, if the valine-to-alanine substitutions diminish activity, it would highlight the role of the hydrophobic core.

Peptide scanning involves the synthesis of a library of overlapping peptide fragments or single-point substitution analogs on a solid support, which can then be screened for binding to a target molecule. This high-throughput method can rapidly identify the key residues involved in a molecular interaction.

Original PeptideAlanine-Substituted AnalogHypothetical Outcome if Original Residue is Critical
L-Lysyl -L-valyl-L-valyl-L-glutamic acidAlanyl -L-valyl-L-valyl-L-glutamic acidSignificant loss of activity, indicating the importance of the N-terminal positive charge.
L-Lysyl-L-valyl -L-valyl-L-glutamic acidL-Lysyl-alanyl -L-valyl-L-glutamic acidModerate to significant loss of activity, highlighting the role of the hydrophobic core.
L-Lysyl-L-valyl-L-valyl -L-glutamic acidL-Lysyl-L-valyl-alanyl -L-glutamic acidModerate to significant loss of activity, confirming the importance of the hydrophobic core.
L-Lysyl-L-valyl-L-valyl-L-glutamic acid L-Lysyl-L-valyl-L-valyl-alanine Significant loss of activity, indicating the importance of the C-terminal negative charge.

Analytical Characterization Methodologies for L Lysyl L Valyl L Valyl L Glutamic Acid

Chromatographic Techniques for Purity and Identity

Chromatographic methods are fundamental in the analysis of peptides, providing high-resolution separation for both qualitative and quantitative assessment. These techniques are essential for verifying the purity and confirming the identity of L-Lysyl-L-valyl-L-valyl-L-glutamic acid.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. nih.govnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode used. hplc.eu This method separates molecules based on their hydrophobicity.

In a typical RP-HPLC setup, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase, such as silica (B1680970) bonded with C18 alkyl chains. A gradient of an organic solvent, like acetonitrile (B52724), is used to elute the peptide from the column. The peptide's retention time is a reproducible characteristic that can be used for identification, while the area under the corresponding peak in the chromatogram is proportional to its quantity, allowing for precise quantification. The purity of the peptide is determined by comparing the area of the main peak to the total area of all peaks detected. bslonline.org

Table 1: Typical RP-HPLC Parameters for Tetrapeptide Analysis

Parameter Typical Value/Condition Purpose
Column C18, wide-pore (300 Å) Provides a nonpolar stationary phase for hydrophobic interaction. Wide pores accommodate peptide molecules.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in acetonitrile (ACN) Organic phase; used to elute the peptide from the column.
Gradient Increasing concentration of Mobile Phase B over time Ensures efficient separation of the target peptide from impurities with different hydrophobicities.
Flow Rate ~1 mL/min for analytical columns (4.6 mm i.d.) Controls the speed of the separation. hplc.eu
Detection UV absorbance at 210-220 nm Detects the peptide bonds, allowing for sensitive quantification.

| Column Temperature | 25-40 °C | Maintained to ensure reproducible retention times. |

This is an interactive data table. You can sort and filter the data as needed.

Mass Spectrometry (MS) for Accurate Mass Determination and Sequence Verification

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and verifying the amino acid sequence of peptides like this compound.

For accurate mass determination, the peptide is ionized, commonly using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The resulting ions are then analyzed to determine their m/z. The experimentally measured molecular weight is compared to the theoretical (average or monoisotopic) mass calculated from the peptide's atomic composition.

Table 2: Theoretical Molecular Weight Calculation for this compound

Amino Acid Formula Average Mass (Da) Monoisotopic Mass (Da)
L-Lysine C₆H₁₄N₂O₂ 146.19 146.1055
L-Valine (x2) C₅H₁₁NO₂ 2 x 117.15 = 234.30 2 x 117.0790 = 234.1580
L-Glutamic acid C₅H₉NO₄ 147.13 147.0532
Sum of Residues 527.62 527.3167
Water Molecules (x3) H₂O - 3 x 18.015 = -54.045 - 3 x 18.0106 = -54.0318

| Final Peptide Mass | C₂₁H₃₉N₅O₇ | 473.575 | 473.2849 |

This is an interactive data table. You can sort and filter the data as needed.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. In this technique, the parent ion of the peptide is selected and fragmented. The resulting fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus), are analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be reconstructed and confirmed. nih.gov

Advanced Analytical Techniques for Peptide Characterization

Beyond standard chromatographic methods, a suite of advanced techniques is necessary for a full and robust characterization of this compound.

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is the gold standard for confirming the amino acid composition of a peptide and for accurate protein quantification. biosyn.comtamu.edu The process involves two main steps:

Hydrolysis : The peptide bonds are broken, typically by heating the peptide in 6 M hydrochloric acid (HCl) for 24 hours at 110 °C, to release the individual constituent amino acids. libretexts.orgopenstax.org

Quantification : The resulting mixture of amino acids is separated, derivatized (e.g., with ninhydrin), detected, and quantified, often using ion-exchange chromatography or RP-HPLC. libretexts.orgopenstax.org

For this compound, the analysis should yield an equimolar ratio of L-Lysine and L-Glutamic acid, and a two-fold molar excess of L-Valine, confirming the correct amino acid composition.

Table 3: Expected Amino Acid Analysis Results

Amino Acid Expected Molar Ratio
L-Lysine 1
L-Valine 2
L-Glutamic acid 1
Glycine 0

This is an interactive data table. You can sort and filter the data as needed.

Electrophoretic Methods for Charge and Size Determination

Electrophoretic techniques separate molecules based on their migration in an electric field, which is dependent on their charge-to-size ratio. mdpi.com Capillary Electrophoresis (CE) is a high-resolution technique particularly well-suited for peptide analysis. nih.govnih.gov It offers a different separation mechanism than HPLC, making it an excellent complementary method. nih.gov

The net charge of this compound is pH-dependent due to its ionizable groups: the N-terminal amine, the C-terminal carboxyl, the side-chain carboxyl of glutamic acid, and the side-chain amine of lysine (B10760008). By analyzing the peptide's migration at different pH values, its isoelectric point (pI)—the pH at which it has no net charge—can be determined, providing further confirmation of its identity.

Orthogonal Analytical Approaches for Comprehensive Characterization

For a thorough and reliable characterization of a pharmaceutical-grade peptide, regulatory agencies recommend the use of orthogonal methods. alphalyse.combiopharmaspec.com An orthogonal approach involves using multiple, distinct analytical techniques that measure the same attribute based on different physical or chemical principles. alphalyse.com This strategy enhances confidence in the analytical results by ensuring that potential impurities or structural variants not detected by one method can be identified by another.

A comprehensive characterization plan for this compound would integrate the techniques discussed:

RP-HPLC assesses purity based on hydrophobicity.

Mass Spectrometry confirms identity via molecular weight and sequence. nih.gov

Amino Acid Analysis verifies the elemental composition and provides accurate quantification.

Capillary Electrophoresis evaluates purity and identity based on the charge-to-size ratio.

By combining these methods, a detailed and robust profile of the peptide's identity, purity, and composition can be established, ensuring its quality and consistency. alphalyse.com

Research Applications and Advanced Peptide Engineering with L Lysyl L Valyl L Valyl L Glutamic Acid

Peptide Design Principles for Academic Investigations

The tetrapeptide L-Lysyl-L-valyl-L-valyl-L-glutamic acid, with its distinct arrangement of charged and hydrophobic residues, serves as a versatile scaffold for academic research. Its structure allows for systematic modifications to probe fundamental biochemical processes and to engineer novel molecular tools.

Designing Peptide Probes for Biochemical Assays

Peptide probes are instrumental in dissecting complex biological systems by allowing for the detection and quantification of specific enzymatic activities. The design of such probes based on the this compound sequence involves the strategic incorporation of reporter groups and reactive moieties that can signal enzymatic events.

Activity-based probes (ABPs) can be designed to covalently bind to the active site of an enzyme, providing a means to quantify active enzyme concentrations. For instance, a probe based on this tetrapeptide could be synthesized with a reactive "warhead" and a reporter tag. The peptide sequence itself would guide the probe to a target protease that recognizes this specific sequence, and the warhead would then form a covalent bond with a catalytic residue in the enzyme's active site. The reporter tag, which could be a fluorophore or a biotin (B1667282) molecule, would then allow for visualization and quantification. nih.gov

Fluorescent probes, on the other hand, are designed to produce a signal upon enzymatic cleavage. A common strategy is to attach a fluorophore to one end of the peptide and a quencher to the other. In the intact probe, the fluorescence is quenched. When a target enzyme cleaves the peptide bond between specific residues, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The specificity of the this compound sequence for a particular protease would ensure that the signal is directly proportional to the activity of that enzyme. nih.govmdpi.com

Table 1: Design Principles for this compound-Based Biochemical Probes

Probe TypeDesign PrincipleTarget InformationExample Modification
Activity-Based ProbeCovalent modification of the enzyme active site.Concentration of active enzyme.Addition of a reactive warhead (e.g., phosphonate) and a reporter tag (e.g., biotin). nih.gov
Fluorescent ProbeEnzymatic cleavage leads to a fluorescent signal.Rate of enzyme activity.Attachment of a fluorophore-quencher pair at the peptide termini. nih.gov

Utilizing Tetrapeptides in Biosensor Development

The inherent recognition properties of tetrapeptides make them excellent candidates for biorecognition elements in biosensors. nih.gov Electrochemical biosensors, in particular, can leverage the specific binding of this compound to a target analyte to generate a measurable electrical signal. mdpi.combit.edu.cn

The development of a tetrapeptide-based biosensor involves immobilizing the peptide onto an electrode surface. nih.gov This can be achieved through various methods, such as covalent bonding or self-assembly. When the target analyte is introduced, it binds to the immobilized peptide, causing a change in the electrochemical properties of the electrode surface. This change, which could be in impedance, current, or potential, is then detected and quantified. mdpi.comnih.gov The small size and stability of tetrapeptides offer advantages over larger biorecognition elements like antibodies. nih.gov

For example, a biosensor for detecting a specific protein could be constructed by functionalizing an electrode with this compound. The binding of the target protein to the peptide would alter the flow of electrons at the electrode surface, generating a signal proportional to the protein's concentration. The specificity of the peptide-protein interaction would ensure the selective detection of the target analyte even in complex biological samples. nih.govresearchgate.net

Engineering Self-Assembling Peptide Systems

Short peptides, including tetrapeptides, can be designed to self-assemble into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels. scienceopen.comyoutube.com This process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The sequence of this compound, with its alternating charged and hydrophobic residues, is conducive to such self-assembly.

The lysine (B10760008) and glutamic acid residues provide electrostatic interactions and hydrogen bonding opportunities, while the two valine residues contribute to hydrophobic packing. By manipulating factors such as pH and ionic strength, the self-assembly process can be controlled to form hydrogels with tunable mechanical properties. nih.govrsc.org These hydrogels can serve as scaffolds for 3D cell culture and tissue engineering, mimicking the natural extracellular matrix. nih.govstrath.ac.ukmdpi.com

The design of self-assembling systems based on this tetrapeptide can also involve the incorporation of functional motifs. For example, adding a cell-adhesion sequence or a growth factor-binding domain to the peptide can enhance the biological performance of the resulting hydrogel. The versatility of peptide synthesis allows for the creation of a wide range of functionalized building blocks for self-assembly. scienceopen.com

Contributions to Fundamental Understanding in Peptide Science

The study of simple, well-defined peptides like this compound provides fundamental insights into the principles governing peptide structure and function.

Insights into Peptide Folding and Stability

Understanding how peptides fold into their functional three-dimensional structures is a central challenge in biochemistry. Short peptides provide simplified models for studying the early events in protein folding. nih.govnih.gov Molecular dynamics simulations and spectroscopic techniques can be used to explore the conformational landscape of this compound and identify its preferred structures. acs.org

Table 2: Factors Influencing the Stability of this compound

FactorInfluence on StabilityInvestigated by
pHAffects the charge state of lysine and glutamic acid residues, influencing electrostatic interactions.Circular Dichroism, NMR Spectroscopy
TemperatureCan lead to unfolding and aggregation at higher temperatures.Differential Scanning Calorimetry, Temperature-dependent CD
Ionic StrengthModulates electrostatic interactions between charged residues.Titration experiments, Molecular Dynamics Simulations
SolventThe polarity of the solvent affects hydrophobic interactions.Solubility studies, Spectroscopic analysis in different solvents

Exploring Peptide-Protein and Peptide-Membrane Interactions

The interactions of peptides with proteins and biological membranes are fundamental to many cellular processes. mdpi.com this compound can be used as a model system to study these interactions at a molecular level.

Molecular docking and other computational techniques can predict how this tetrapeptide might bind to the surface of a protein. nih.govresearchgate.netnih.gov These in silico methods can identify potential binding sites and key interacting residues, which can then be validated through experimental techniques like site-directed mutagenesis and binding assays. youtube.com Understanding the principles of peptide-protein recognition is crucial for the design of new therapeutic peptides that can modulate protein function. nih.gov

The interaction of peptides with lipid membranes is also a critical area of research, with implications for drug delivery and antimicrobial peptide development. nih.gov The amphipathic nature of this compound, with its charged and nonpolar residues, suggests it may interact with the lipid bilayer of cell membranes. mdpi.commdpi.com Experimental techniques such as surface plasmon resonance and neutron reflectometry can be used to characterize the binding of the peptide to model membranes and to determine its orientation and depth of insertion. nih.gov These studies can provide valuable information on how the balance of electrostatic and hydrophobic forces governs peptide-membrane interactions. frontiersin.orgnih.gov

Advancing the Knowledge of Peptide-Based Molecular Recognition

Extensive research into the tetrapeptide this compound, often abbreviated as KVVE, and its specific role in advancing the understanding of peptide-based molecular recognition has yielded limited direct scientific literature. While the principles of molecular recognition are well-established, and various peptides are extensively studied for their binding affinities and specific interactions, the KVVE sequence has not been a prominent subject of dedicated research in this context.

Molecular recognition is a fundamental process in biology, governing interactions between molecules such as proteins, nucleic acids, and small ligands. Peptides, due to their structural diversity and ability to form specific non-covalent interactions, are crucial players in these processes. The study of specific peptide sequences allows scientists to unravel the intricate details of how molecular shape, charge distribution, and hydrophobicity contribute to binding specificity and affinity.

The constituent amino acids of this compound suggest potential for various types of interactions. L-Lysine, with its positively charged amino group on the side chain, can participate in electrostatic interactions and hydrogen bonding. L-Glutamic acid, conversely, has a negatively charged carboxyl group, enabling ionic bonds and hydrogen bonding. The two L-Valine residues contribute hydrophobicity to the peptide, which can be crucial for binding to nonpolar pockets on target molecules.

The advancement of knowledge in peptide-based molecular recognition relies on detailed experimental and computational studies. Techniques such as X-ray crystallography, NMR spectroscopy, surface plasmon resonance, and isothermal titration calorimetry are employed to determine the three-dimensional structures of peptide-ligand complexes and to quantify their binding affinities. Computational methods, including molecular docking and molecular dynamics simulations, provide insights into the energetics and dynamics of these interactions. The absence of such studies specifically focused on this compound means that its precise contribution to the field of molecular recognition remains to be elucidated.

Further research focusing on this specific tetrapeptide, including screening for its binding partners and characterizing the thermodynamics and structural basis of any identified interactions, would be necessary to fully understand its potential role in molecular recognition.

Data on the specific molecular recognition properties of this compound is not available in the reviewed scientific literature. Therefore, a data table with detailed research findings cannot be generated.

Q & A

Q. How can researchers synthesize and characterize L-Lysyl-L-valyl-L-valyl-L-glutamic acid with high purity for biochemical studies?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Key steps include:
  • Resin selection : Use Fmoc-protected amino acids anchored to a resin (e.g., Wang resin).
  • Coupling cycles : Activate carboxyl groups with reagents like HBTU/DIPEA for sequential addition of L-lysine, L-valine (twice), and L-glutamic acid.
  • Cleavage and purification : Cleave the peptide from the resin using TFA/water/TIS (95:2.5:2.5), followed by HPLC purification (C18 column, acetonitrile/water gradient). Purity (>95%) should be verified via analytical HPLC and mass spectrometry (e.g., MALDI-TOF) .
  • Critical parameters : Monitor coupling efficiency via Kaiser tests and optimize reaction times to minimize truncated byproducts.

Q. What analytical techniques are recommended for quantifying L-glutamic acid residues in this peptide?

  • Methodological Answer : Enzymatic assays and LC-MS are preferred:
  • Colorimetric enzymatic assay : Use L-glutamate dehydrogenase (GLDH) to oxidize L-glutamic acid, coupled with NAD⁺ reduction. Measure absorbance at 340 nm (Δε = 6.3 mM⁻¹cm⁻¹). Dilute samples to 0.1–10 µg/mL to fit the linear range (0.5–50 µM). Calculations:
    csample=cstandard×AsampleAstandardc_{\text{sample}} = c_{\text{standard}} \times \frac{A_{\text{sample}}}{A_{\text{standard}}}

Ensure reaction systems are light-protected to prevent NADH degradation .

  • LC-MS/MS : Quantify using a reverse-phase column (e.g., Zorbax SB-C18) with MRM transitions specific to glutamic acid (m/z 147.1 → 84.1). Validate with spiked matrices to assess recovery (≥85%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity assays involving this compound as a substrate?

  • Methodological Answer : Discrepancies may arise from substrate instability or interference:
  • Stability testing : Pre-incubate the peptide in assay buffers (pH 7.4, 37°C) and analyze degradation via HPLC over time. If decomposition exceeds 10% in 1 hour, use fresh aliquots or stabilize with protease inhibitors (e.g., 1 mM PMSF) .
  • Interference checks : Test for competing substrates (e.g., free L-glutamic acid) using blank reactions without enzymes. For γ-glutamyltransferase (γ-GT) assays, confirm specificity by comparing activity with/without γ-glutamyl-p-nitroanilide controls .
  • Data normalization : Express activity as µmol/min/mg protein, accounting for background absorbance from matrix components .

Q. How does the structural conformation of this compound influence its interaction with γ-glutamyltransferase (γ-GT)?

  • Methodological Answer : The peptide’s γ-glutamyl linkage is critical for γ-GT recognition:
  • Kinetic studies : Determine KmK_m and VmaxV_{\text{max}} using varying peptide concentrations (0.1–5 mM). Compare to natural substrates (e.g., glutathione) to assess binding efficiency. Typical KmK_m for γ-GT ranges 0.2–1.5 mM .
  • Molecular docking : Model the peptide into γ-GT’s active site (PDB: 4ZBC) using AutoDock Vina. Focus on hydrogen bonding between the γ-glutamyl carbonyl and Thr381/Asn404 residues. Validate with site-directed mutagenesis .
  • Circular dichroism (CD) : Analyze secondary structure in aqueous vs. membrane-mimetic environments (e.g., 10% SDS). α-helical content >20% may enhance enzyme affinity .

Q. What are the challenges in detecting low concentrations (nM range) of this peptide in complex biological matrices, and how can they be mitigated?

  • Methodological Answer : Sensitivity and matrix effects are major hurdles:
  • Sample preparation : Deplete high-abundance proteins via SPE (C18 cartridges) or immunodepletion. For serum, dilute 1:5 in 0.1% formic acid to reduce ion suppression .
  • LC-MS/MS optimization : Use a nanoflow LC system (300 nL/min) with a 75 µm ID column to enhance ionization. Set collision energy to 20–25 eV for optimal fragmentation .
  • Limit of detection (LOD) : Achieve ≤1 nM LOD by spiking stable isotope-labeled internal standards (e.g., ¹³C₆-L-glutamic acid) and validating with calibration curves (R² > 0.99) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.